3,5-Dichloro-3'-fluoro-5'-methylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

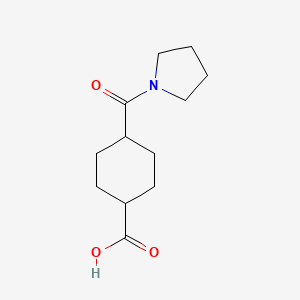

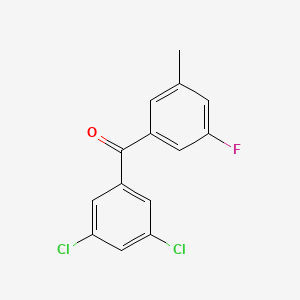

3,5-Dichloro-3’-fluoro-5’-methylbenzophenone, also known as DPB, is a chemical compound that belongs to the benzophenone family . Its IUPAC name is (3,5-dichlorophenyl) (3-fluoro-5-methylphenyl)methanone . The molecular formula is C14H9Cl2FO and the molecular weight is 283.13 .

Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-3’-fluoro-5’-methylbenzophenone consists of a benzophenone core with chlorine atoms at the 3 and 5 positions of one phenyl ring and a fluorine atom at the 3 position and a methyl group at the 5 position of the other phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dichloro-3’-fluoro-5’-methylbenzophenone include its molecular weight of 283.13 . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学的研究の応用

Fluorescent Sensor for Al3+ Detection

3,5-Dichloro-3'-fluoro-5'-methylbenzophenone derivatives have been utilized in the development of fluorescent sensors. For example, a study designed a fluorogenic chemosensor based on o-aminophenol and 3,5-diformyl-4-hydroxybenzoate, showing high selectivity and sensitivity for Al3+ ions. This sensor, with a detection limit at the parts per billion level, offers potential applications in bio-imaging, specifically for detecting Al3+ in human cervical HeLa cancer cell lines using confocal fluorescence microscopy (Ye et al., 2014).

Antibacterial Agent Synthesis

Derivatives of 3,5-Dichloro-3'-fluoro-5'-methylbenzophenone, such as 2,4-dichloro-5-fluorophenyl and 4-fluoro-3-(Phenoxy)phenyl groups, have been incorporated into the synthesis of new biologically active molecules. These compounds have shown promising antibacterial activity in concentrations as low as 10 µg/mL (Holla et al., 2003).

Photophysical Behavior Study

Research has also focused on the photophysical behavior of 3,5-Dichloro-3'-fluoro-5'-methylbenzophenone derivatives. A study on DFHBI derivatives, which bind to the Spinach aptamer, provided thorough characterization of their photophysical behavior in various solvent environments. This research aids in understanding the fluorescence of DFHBI-type molecules and their dependency on medium pH and solvent-specific interactions (Santra et al., 2019).

Protoporphyrinogen IX Oxidase Inhibitors

In the realm of agrochemicals, 3,5-Dichloro-3'-fluoro-5'-methylbenzophenone derivatives have been explored for their potential as protoporphyrinogen IX oxidase inhibitors. These inhibitors are vital in the development of herbicides. Studies have detailed the structural characteristics of these compounds and their interactions at the molecular level (Li et al., 2005).

Organic Synthesis and Material Science

Furthermore, 3,5-Dichloro-3'-fluoro-5'-methylbenzophenone is involved in organic synthesis and material science. For instance, its derivatives have been used in the synthesis of novel poly(arylene ether-ketone) polymers, demonstrating applications in advanced material development due to their high glass transition temperature and stability (Ohno et al., 1995).

Chiral Stationary Phases for HPLC

Derivatives of 3,5-Dichloro-3'-fluoro-5'-methylbenzophenone have been used to prepare chiral stationary phases for high-performance liquid chromatography (HPLC). These phases are crucial for the enantioseparation of various compounds, offering insights into chiral discrimination and enhancing analytical capabilities in pharmaceutical and chemical industries (Chankvetadze et al., 1997).

Antimicrobial Activity Research

Compounds derived from 3,5-Dichloro-3'-fluoro-5'-methylbenzophenone have been synthesized and evaluated for their antimicrobial activity. These studies contribute significantly to the development of new antimicrobial agents, showcasing their effectiveness against various bacteria and fungi (Mistry et al., 2016).

特性

IUPAC Name |

(3,5-dichlorophenyl)-(3-fluoro-5-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2FO/c1-8-2-9(6-13(17)3-8)14(18)10-4-11(15)7-12(16)5-10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRORGMMYBFLDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-3'-fluoro-5'-methylbenzophenone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B1359252.png)